1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are characterized by their unique bicyclic structure, which imparts significant rigidity and stability. The presence of a trifluoromethyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through numerous transformations . Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods: Industrial production methods for this compound are still under exploration. the modular approach using photochemistry and Lewis acid catalysis offers promising scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The rigid bicyclic structure also contributes to its stability and specificity in interactions .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane
Comparison: Compared to similar compounds, 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H13F3O2 |
---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19) |
InChI Key |
FOGPQGGRXATHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.